yh16899

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

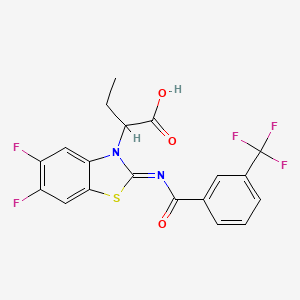

yh16899 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of yh16899 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

yh16899 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

yh16899 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of yh16899 involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Trifluoromethyl)benzoic acid

- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid

- 2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Uniqueness

yh16899 is unique due to its specific arrangement of fluorine atoms and the presence of a benzo[d]thiazole ring. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

YH16899 is a small compound that has garnered attention for its potential as an antimetastatic agent, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), both of which play critical roles in cancer cell migration and metastasis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions by binding to KRS, thereby disrupting its association with 67LR. This interaction is crucial for cancer cell invasiveness and metastasis. The compound does not inhibit the catalytic activity of KRS, which suggests a targeted approach that minimizes potential side effects associated with broader inhibition of protein synthesis.

Key Findings:

- Inhibition of KRS-67LR Interaction : this compound effectively blocks the binding of KRS to 67LR, reducing the membrane localization of KRS and subsequently decreasing cell invasion capabilities .

- Impact on Cancer Metastasis : In various in vivo models, including breast cancer and lung metastasis models, this compound demonstrated a significant reduction in metastatic spread without adversely affecting body weight .

In Vivo Studies

The efficacy of this compound has been evaluated in multiple animal models, providing insights into its potential therapeutic applications.

| Model | Dose (mg/kg) | Effect on Metastasis | Body Weight Impact |

|---|---|---|---|

| Mouse Breast Cancer Model | 100 | Inhibited lung metastases by ~60% | No significant change |

| Tg(MMTV-PyVT) Mouse Model | 100 | Reduced pulmonary nodule formation by ~70% | No significant change |

| A549 Cell Injection Model | 100 | Reduced brain and bone metastases by ~50% | No significant change |

Cell Line Studies

In vitro studies have shown that this compound can significantly suppress cell migration and invasion across various cancer cell lines. For instance, treatment with this compound resulted in an approximately 85% reduction in cell invasiveness comparable to siRNA-mediated knockdown of 67LR .

Comparative Studies

Comparative investigations between this compound and other compounds, such as BC-K01, revealed that this compound exhibited a 3- to 6-fold improvement in inhibitory concentration (IC50) values across several assays, indicating superior potency .

Eigenschaften

IUPAC Name |

2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMDXBXQJIVJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.